Vildagliptin Carboxy Acid Metabolite Trifluoroacetate
CAS No.: 565453-41-0
Cat. No.: VC4109760
Molecular Formula: C19H27F3N2O6
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565453-41-0 |
|---|---|
| Molecular Formula | C19H27F3N2O6 |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 |
| Standard InChI Key | ZYSYESQESYWANO-CSDSSYKASA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |
| SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The metabolite features a pyrrolidine-2-carboxylic acid backbone substituted with a 3-hydroxyadamantylamino acetyl group, forming a stereospecific (S)-configuration at the C2 position. The trifluoroacetate counterion enhances solubility and stabilizes the carboxylate moiety through ionic interactions. Key structural attributes include:
-
IUPAC Name: (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
-
SMILES Notation:
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇F₃N₂O₆ |
| Molecular Weight | 436.4 g/mol |
| Parent Compound | Vildagliptin Carboxylic Acid |
| Counterion | Trifluoroacetic Acid |
| CAS Registry | 565453-41-0 |
Metabolic Pathways and Synthesis
Biotransformation of Vildagliptin
Vildagliptin undergoes extensive hydrolysis in vivo, primarily at the cyano group, yielding the carboxylic acid metabolite (LAY 151/M20.7). This reaction occurs in two stages:
-
Hydrolysis of Cyano Moiety: Conversion to an intermediate amide (M18.6).
-
Further Hydrolysis: Formation of the stable carboxylic acid derivative (M20.7) .
In humans, 57% of administered vildagliptin converts to M20.7, predominantly in the kidneys. Unlike cytochrome P450-mediated metabolism, this pathway relies on hydrolytic enzymes and glucuronidation, minimizing drug-drug interactions with CYP inhibitors/inducers .
Species-Specific Metabolism
| Species | Primary Metabolite | Metabolic Pathway | Excretion Route |
|---|---|---|---|
| Rat | M20.7 (54%) | Hydrolysis/Glucuronidation | Biliary |
| Dog | M20.7 (33%) | Hydrolysis | Renal |
| Human | LAY 151 (57%) | Renal Hydrolysis | Urinary |
Biological Activity and Pharmacological Implications
Immunomodulatory Effects
In HL-60 human promyelocytic cells, 100 μM vildagliptin and 1 μM M20.7 significantly increased:
-
S100A8/A9 Complex Secretion: 1982 ± 403 pg/mL vs. 355 ± 102 pg/mL in controls (p < 0.001) .
-
TNF-α mRNA Expression: 4.1-fold induction, though protein secretion remained unchanged .
Analytical Characterization
Spectroscopic Identification
-
NMR: Adamantyl protons resonate at δ 1.6–2.1 ppm; trifluoroacetate CF₃ signals appear at δ -75 ppm .
-
Mass Spectrometry: ESI-MS m/z 409.2 [M−TFA+H]⁺, consistent with the carboxylic acid metabolite .
Chromatographic Behavior
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (150 × 4.6 mm) | 0.1% TFA/ACN (70:30) | 8.2 ± 0.3 |
| Condition | M18.6 Formation | Degradation Pathway |
|---|---|---|
| Acidic (0.1N HCl) | 0.12% | Amide Hydrolysis |
| Oxidative (H₂O₂) | 0.08% | Pyrrolidine Ring Opening |
Hepatotoxicity Signals
Despite its therapeutic utility, vildagliptin’s association with S100A8/A9 induction raises concerns about subclinical liver inflammation. Comparative studies show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume